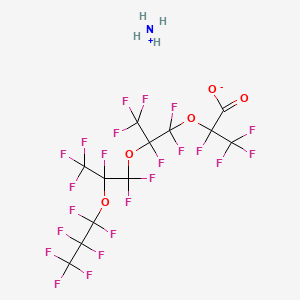
Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy)propoxy)-, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy)propoxy)-, ammonium salt involves the reaction of hexafluoropropylene oxide (HFPO) with water to form hexafluoropropylene oxide dimer acid (HFPO-DA) . This intermediate is then neutralized with ammonia to produce the ammonium salt . Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy)propoxy)-, ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding perfluorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of partially fluorinated compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy)propoxy)-, ammonium salt has several scientific research applications:
Mechanism of Action
The mechanism of action of propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy)propoxy)-, ammonium salt involves its interaction with various molecular targets and pathways. Due to its strong carbon-fluorine bonds, the compound is highly stable and resistant to degradation . It can accumulate in biological systems, potentially disrupting normal cellular functions and leading to adverse health effects .
Comparison with Similar Compounds
Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy)propoxy)-, ammonium salt is similar to other perfluorinated compounds such as:
Perfluorooctanoic acid (PFOA): Used in the production of Teflon and other fluoropolymers.
Perfluorooctanesulfonic acid (PFOS): Used in firefighting foams and stain-resistant fabrics.
Hexafluoropropylene oxide dimer acid (HFPO-DA): An intermediate in the synthesis of GenX.
The uniqueness of this compound lies in its specific structure, which imparts unique properties such as high chemical resistance and stability .
Properties
CAS No. |
62037-77-8 |
|---|---|
Molecular Formula |
C12H4F23NO5 |
Molecular Weight |
679.13 g/mol |
IUPAC Name |
azanium;2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propanoate |
InChI |
InChI=1S/C12HF23O5.H3N/c13-2(1(36)37,6(18,19)20)38-11(32,33)4(16,8(24,25)26)40-12(34,35)5(17,9(27,28)29)39-10(30,31)3(14,15)7(21,22)23;/h(H,36,37);1H3 |
InChI Key |
HHAFBLPZZBJHOX-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















